molecular formula C15H21NOS B14897620 n-(4-(Cyclopentylthio)phenyl)isobutyramide

n-(4-(Cyclopentylthio)phenyl)isobutyramide

Cat. No.: B14897620
M. Wt: 263.4 g/mol
InChI Key: WTEHFYKDPQTCDB-UHFFFAOYSA-N
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Description

N-(4-(Cyclopentylthio)phenyl)isobutyramide is a synthetic organic compound featuring an isobutyramide moiety linked to a para-substituted phenyl ring with a cyclopentylthio group.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

N-(4-cyclopentylsulfanylphenyl)-2-methylpropanamide

InChI

InChI=1S/C15H21NOS/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

WTEHFYKDPQTCDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)SC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(Cyclopentylthio)phenyl)isobutyramide typically involves the reaction of 4-(cyclopentylthio)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

n-(4-(Cyclopentylthio)phenyl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

n-(4-(Cyclopentylthio)phenyl)isobutyramide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(4-(Cyclopentylthio)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylthio group may enhance the compound’s binding affinity to these targets, while the isobutyramide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-(4-(Cyclopentylthio)phenyl)isobutyramide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Cyclopentylthio, isobutyramide ~293.4 (calculated) Not reported Thioether, amide
A33 (from ) Trifluoromethylphenyl-thiazole 406.12 198.8–199.5 Thiazole, trifluoromethyl
A35 (from ) p-Tolyl-thiazole 353.44 245.2–246.4 Thiazole, methyl
Para-chloroisobutyryl fentanyl () Chlorophenyl, piperidinyl 402.32 Not reported Piperidine, chloro, amide

Key Observations:

  • Cyclopentylthio vs. Thiazole Groups : The cyclopentylthio group in the target compound likely enhances lipophilicity compared to the polar thiazole rings in A33 and A35, which may reduce aqueous solubility but improve membrane permeability .
  • Thermal Stability: A33 and A35 exhibit higher melting points (>195°C) due to hydrogen bonding from thiazole-amino groups, whereas the target compound’s melting point is unreported but expected to be lower due to the flexible cyclopentylthio moiety .

Pharmacokinetics and Toxicity

  • In contrast, thiazole derivatives (A33/A35) exhibit metabolic resistance due to aromatic stability .
  • Toxicity Risks : Isobutyramide opioids () carry high overdose risks, but the target compound’s distinct structure likely avoids such hazards unless metabolized into reactive intermediates.

Regulatory Status

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